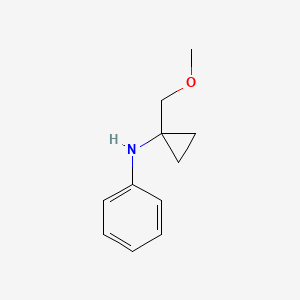

N-(1-(Methoxymethyl)cyclopropyl)aniline

Overview

Description

N-(1-(Methoxymethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as N-Phenyl-N-[1-(methoxymethyl)cyclopropyl]amine and has a molecular weight of 177.24 g/mol .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C11H15NO/c1-13-9-11(7-8-11)12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 . The Canonical SMILES representation is COCC1(CC1)NC2=CC=CC=C2 . Chemical Reactions Analysis

N-Cyclopropylanilines, a class of compounds to which this compound belongs, have been shown to be susceptible to single-electron oxidation by excited triplet-state photosensitizers . They are potential candidates to probe the oxidative properties of triplet-state chromophoric dissolved organic matter .Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 177.115364102 g/mol . The Topological Polar Surface Area is 21.3 Ų .Scientific Research Applications

Synthesis and Chemical Reactions

Practical Synthesis of N-Cyclopropylanilines : N-Cyclopropylanilines, which share structural similarities with N-(1-(Methoxymethyl)cyclopropyl)aniline, have been synthesized through the condensation of anilines, demonstrating a simple and efficient method for preparing cyclopropylaniline derivatives. This process involves a two-step operation without the need for purifying intermediates, showcasing the potential for scalable synthesis of similar compounds (Yoshida et al., 2003).

Synthesis of Tetrahydroquinolines Related to Virantmycin : A study on the synthesis of tetrahydroquinolines, which are structurally related to antiviral compounds like Virantmycin, highlights the reactivity of substituted anilines including methoxymethyl analogs. This research indicates the significance of this compound and related compounds in the development of pharmaceuticals, through a detailed examination of reaction conditions and cyclization processes (Francis et al., 2004).

Copper-promoted N-cyclopropylation of Anilines : The copper-promoted N-cyclopropylation of anilines, including methoxymethyl derivatives, with cyclopropylboronic acid underlines a versatile method for N-cyclopropylation, offering a path to a wide array of N-cyclopropyl aniline derivatives. This method achieves good to excellent yields, emphasizing the utility of such transformations in synthetic organic chemistry (Bénard, Neuville, & Zhu, 2010).

Gold-Catalyzed Rearrangement of (Silylcyclopropenyl)methyl Ethers : A study exploring the gold-catalyzed rearrangement of methoxymethyl ethers derived from cyclopropenyl carbinols into methylenecyclopropanes presents a novel reaction pathway. This transformation is noteworthy for its moderate to high yields and for shedding light on the mechanistic aspects of cyclopropane and related compound rearrangements, potentially including those similar to this compound (Hiault et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

N-[1-(methoxymethyl)cyclopropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-11(7-8-11)12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOZMMWYKREPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)